![molecular formula C18H16N4OS B6566914 2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-41-2](/img/structure/B6566914.png)
2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
The compound is a derivative of 1,3,4-thiadiazole . Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are known for their varied bioactivities, such as anticancer, antimicrobial, and antiviral properties .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds like 2-amino-5-mercapto-1,3,4-thiadiazoles have been synthesized using various methods . For instance, one method involves the Michael addition reaction of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with α,β-unsaturated compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied .Scientific Research Applications
Antibacterial Activity
The synthesis and characterization of 1,3,4-thiadiazole derivatives, including our compound of interest, involved UV, FT-IR, 13C-NMR, and 1H-NMR methods . These derivatives were screened for antibacterial activity against several bacterial strains, including Enterobacter aerogenes , Escherichia coli , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Staphylococcus aureus , and Listeria monocytogenes . Notably, our compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .
Antitumor Properties
In the pursuit of potent antitumor agents, researchers synthesized novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. These derivatives demonstrated promise, particularly against the K562 chronic myelogenous leukemia cell line expressing the Bcr-Abl tyrosine kinase .
Anticancer Activities
The 2-amino-1,3,4-thiadiazole structure serves as a foundation for developing anticancer agents. These compounds exhibit antitumor properties in both in vitro and in vivo models, targeting diverse molecular pathways .
Leukemia Treatment
2-amino-1,3,4-thiadiazole itself has potential for treating leukemia. It reduces adenine and guanine ribonucleotide levels, making it a valuable candidate for leukemia therapy .
Synthesis of Derivatives
The easy accessibility of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) has led to the preparation of a new series of derivatives. Researchers have explored Michael addition reactions with α,β-unsaturated compounds, expanding the compound’s versatility .
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit various biological activities due to the presence of n–c–s– moiety . These compounds have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
It’s known that many 1,3,4-thiadiazole derivatives exhibit various biological activities due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
It has been suggested that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability , which could potentially influence its bioavailability.
Result of Action
It has been shown that many 1,3,4-thiadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability , which could potentially influence its action under various environmental conditions.
properties
IUPAC Name |
2-(3,4-dimethylanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-10-4-7-15-14(8-10)16(23)22-18(20-15)24-17(21-22)19-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYPLHSTHVLHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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